4-Bromo-3-((4-bromophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one

Lipophilicity Drug-likeness Membrane permeability

4-Bromo-3-((4-bromophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one (CAS 1024081-72-8, PubChem CID is a fully substituted, dibrominated pyrazolin-5-one derivative with the molecular formula C₁₇H₁₄Br₂N₂O₂ and a molecular weight of 438.1 g/mol. It belongs to the 2-pyrazolin-5-one (3-pyrazolin-5-one) heterocyclic class, a privileged scaffold in medicinal chemistry that has yielded clinically used anti-inflammatory agents (e.g., edaravone, phenylbutazone) and has been extensively investigated for kinase inhibition.

Molecular Formula C17H14Br2N2O2
Molecular Weight 438.119
CAS No. 1024081-72-8
Cat. No. B2778251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-((4-bromophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one
CAS1024081-72-8
Molecular FormulaC17H14Br2N2O2
Molecular Weight438.119
Structural Identifiers
SMILESCN1C(=C(C(=O)N1C2=CC=CC=C2)Br)COC3=CC=C(C=C3)Br
InChIInChI=1S/C17H14Br2N2O2/c1-20-15(11-23-14-9-7-12(18)8-10-14)16(19)17(22)21(20)13-5-3-2-4-6-13/h2-10H,11H2,1H3
InChIKeyAALRZZCZGAKNJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-3-((4-bromophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one (CAS 1024081-72-8): Core Identity and Structural Class for Informed Sourcing


4-Bromo-3-((4-bromophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one (CAS 1024081-72-8, PubChem CID 4427223) is a fully substituted, dibrominated pyrazolin-5-one derivative with the molecular formula C₁₇H₁₄Br₂N₂O₂ and a molecular weight of 438.1 g/mol [1]. It belongs to the 2-pyrazolin-5-one (3-pyrazolin-5-one) heterocyclic class, a privileged scaffold in medicinal chemistry that has yielded clinically used anti-inflammatory agents (e.g., edaravone, phenylbutazone) and has been extensively investigated for kinase inhibition [2]. This specific compound features two bromine atoms—one at the 4-position of the pyrazolone ring and one at the para-position of the phenoxy ring—plus a phenoxymethylene linker at the 3-position, constituting a distinctive poly-halogenated architecture within the 1,3,4-trisubstituted pyrazolin-5-one subfamily [1].

Why 4-Bromo-3-((4-bromophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one Cannot Be Interchanged with Other Pyrazolin-5-one Analogs


The 2-pyrazolin-5-one scaffold supports extensive substitutional variation at positions 1, 3, and 4, and even minor changes—such as replacing the 3-(4-bromophenoxy)methyl group with a 3-bromomethyl (CAS 5767-66-8), a 3-(4-fluorophenoxy)methyl (CAS 946387-34-4), or a 3-(4-chlorophenylthio)methyl (CAS 1022395-72-7) substituent—can profoundly alter lipophilicity, metabolic stability, target binding, and synthetic downstream utility [1]. The presence of two aromatic bromine atoms in the target compound creates a dual heavy-atom signature that simultaneously increases XLogP3 to 4.7, provides chemically orthogonal cross-coupling handles for diversification, and introduces the potential for halogen-bonding interactions with biological targets—a combination not replicated by any single-halogen or mixed-halogen (Cl/F/CF₃) congener [2]. Consequently, data generated with one pyrazolin-5-one derivative cannot be assumed transferable to another without explicit comparative validation.

Quantitative Differentiation Evidence for 4-Bromo-3-((4-bromophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one Versus Closest Analogs


Elevated Lipophilicity (XLogP3 = 4.7) Distinguishes the Target Dibromo Compound from Mono-Halogen and Non-Halogenated Pyrazolin-5-one Analogs

The computed partition coefficient (XLogP3) for 4-bromo-3-((4-bromophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one is 4.7, representing a substantial increase over the 4-fluoro analog (CAS 946387-34-4, predicted XLogP3 ≈ 3.7) and the non-halogenated 3-methyl-1-phenyl-2-pyrazolin-5-one (edaravone, XLogP3 = 1.3) [1]. This difference of ~1.0–3.4 log units corresponds to an approximately 10- to 2500-fold increase in octanol-water partition coefficient, translating to significantly higher membrane permeability potential [2]. While elevated lipophilicity carries a well-recognized risk of increased metabolic clearance and promiscuous binding, it is often deliberately exploited in central nervous system (CNS)-targeted programs and in cell-permeable probe design, where logP values in the 3–5 range may be desirable [2]. The 4-bromo substituent on the phenoxy ring further differentiates this compound from the 4-chlorophenylthio analog (CAS 1022395-72-7), which has a distinct heteroatom linker (sulfur) and different electronic distribution, making the target compound the preferred choice when high logP and aryl bromide reactivity are simultaneously required [1].

Lipophilicity Drug-likeness Membrane permeability

Dual Aryl Bromide Architecture Enables Orthogonal Late-Stage Diversification via Cross-Coupling Chemistry

The target compound contains two chemically distinct aryl bromine atoms: one directly attached to the electron-deficient pyrazolone ring (C-4 position) and one on the electron-rich 4-bromophenoxy ring [1]. This electronic differentiation creates the potential for sequential, chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann-type couplings) that are not possible with analogs bearing only a single halogen (e.g., 4-fluoro analog CAS 946387-34-4, where the C-F bond is inert to most cross-coupling conditions) or with the 3-bromomethyl analog (CAS 5767-66-8, which contains an aliphatic rather than aromatic bromide at the 3-position side chain) [2]. The pyrazolone ring bromide at C-4 is vinylogous to the carbonyl and is activated toward oxidative addition, while the 4-bromophenoxy bromide is a standard aryl bromide, offering orthogonal reactivity under appropriate catalytic conditions [3]. This dual-handle architecture makes the compound a versatile building block for generating diverse compound libraries, a feature not shared by mono-halogenated or non-halogenated pyrazolin-5-one congeners.

Synthetic chemistry Cross-coupling Building block

Preferential Inhibition of Pro-Inflammatory Pathways Documented for Structurally Related 4-Bromo-3,5-Diaryl-2-pyrazoline Derivatives

Although direct biological activity data for the target compound (CAS 1024081-72-8) is not yet available in peer-reviewed primary literature, a closely related series of 4-bromo-3,5-diaryl-1-phenyl-2-pyrazoline derivatives has been systematically evaluated for anti-inflammatory and antioxidant activity [1]. In a carrageenan-induced rat paw edema model, all tested 4-bromo-pyrazoline derivatives (20 mg/kg, p.o.) exhibited 66–99% protection against edema, with the most active compound (3g) achieving near-complete suppression [1]. Acute toxicity studies indicated a favorable safety margin for this bromo-pyrazoline series [1]. Separately, pyrazolone derivatives bearing a 4-bromophenylacetamide fragment have been identified as N-formyl peptide receptor (FPR) agonists, with the 4-bromophenyl motif proving essential for receptor activation [2]. These class-level findings suggest that the 4-bromo substituent on the pyrazolone/pyrazoline core is a pharmacophoric element for anti-inflammatory target engagement and that the target compound, which incorporates both a 4-bromo-pyrazolone core and a 4-bromophenoxy substituent, may exhibit analogous or enhanced activity profiles.

Anti-inflammatory COX inhibition In vivo efficacy

Computed Drug-Likeness Parameters (Lipinski Rule of Five) Confirm Oral Bioavailability Potential Comparable to Clinical Pyrazolone Drugs

The target compound satisfies all four Lipinski Rule of Five criteria based on computed properties: molecular weight 438.1 g/mol (<500), XLogP3 4.7 (<5), hydrogen bond donor count 0 (<5), and hydrogen bond acceptor count 3 (<10) [1]. These values are comparable to the clinically approved pyrazolone drug edaravone (MW 174.2, XLogP3 1.3, HBD 1, HBA 2) in terms of rule compliance, though the target compound's higher molecular weight and lipophilicity place it in the 'lead-like' to 'drug-like' boundary space typical of kinase inhibitor chemical space [2]. Notably, the compound has zero hydrogen bond donors, which distinguishes it from edaravone (1 HBD) and may confer improved passive membrane permeability, albeit at the potential cost of reduced aqueous solubility—a trade-off that can be managed through formulation strategies [2]. The 4-bromophenoxy substituent increases the rotatable bond count to 4 (vs. 1 for edaravone), introducing conformational flexibility that may influence target binding entropy [1].

Drug-likeness ADME Oral bioavailability

The 4-Bromophenoxy Substituent Offers a Distinct Halogen-Bonding Profile Not Replicable by 4-Fluoro, 4-Chloro, or 4-Trifluoromethyl Analogs

Halogen bonding—the attractive, non-covalent interaction between an electrophilic halogen σ-hole and a Lewis base (e.g., carbonyl oxygen in protein backbones)—is increasingly exploited in rational drug design to enhance target affinity and selectivity [1]. The strength of halogen bonding follows the trend I > Br > Cl >> F, with fluorine rarely participating as a halogen bond donor due to its high electronegativity and minimal σ-hole [1]. In the target compound, the 4-bromophenoxy substituent presents a bromine atom with a pronounced σ-hole capable of engaging backbone carbonyl oxygens or other Lewis-basic sites in protein binding pockets, an interaction that the 4-fluoro analog (CAS 946387-34-4) cannot provide [2]. The 4-chlorophenylthio analog (CAS 1022395-72-7) introduces both a weaker halogen bond donor (Cl < Br) and a sulfur linker that alters the geometric presentation of the halogen relative to the pyrazolone core, potentially disrupting any binding pose optimized for the 4-bromophenoxy geometry [1].

Halogen bonding Molecular recognition Structure-based design

Optimal Application Scenarios for 4-Bromo-3-((4-bromophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one Based on Evidence-Driven Differentiation


Medicinal Chemistry Library Design Requiring High-Lipophilicity, Dual-Brominated Pyrazolone Scaffolds for CNS or Intracellular Target Screening

Given its XLogP3 of 4.7 and zero hydrogen bond donors, the compound is suited for inclusion in compound libraries targeting intracellular or CNS-associated proteins where elevated membrane permeability is a prerequisite for cellular activity [1]. The two aryl bromine atoms provide dual orthogonal handles for sequential diversification via palladium-catalyzed cross-coupling, enabling efficient SAR exploration around a single central scaffold [2]. Researchers focused on kinases, GPCRs, or nuclear receptors may prioritize this scaffold over single-halogen or non-halogenated pyrazolin-5-ones when both permeability and synthetic versatility are critical selection criteria.

Structure-Activity Relationship (SAR) Studies on Halogen Bonding Contributions to Target Affinity in Pyrazolone-Based Inhibitors

The 4-bromophenoxy substituent on this compound provides a well-defined halogen bond donor (Br σ-hole) whose contribution to binding affinity can be systematically compared against 4-fluoro, 4-chloro, and 4-trifluoromethyl analogs (CAS 946387-34-4, CAS 1022395-72-7, CAS 937604-60-9) [1]. This makes the compound valuable as a reference point in SAR campaigns designed to quantify halogen bonding energies in specific protein binding sites, informing future design of halogen-optimized ligands [2].

Anti-Inflammatory Drug Discovery Leveraging the 4-Bromo-Pyrazoline Pharmacophore Validated in In Vivo Edema Models

Class-level evidence demonstrates that 4-bromo-3,5-diaryl-2-pyrazoline derivatives achieve 66–99% protection in carrageenan-induced rat paw edema models at 20 mg/kg oral dosing [1]. The target compound, bearing both the 4-bromo-pyrazolone core and an additional bromophenoxy substituent, represents a logical next-generation candidate for anti-inflammatory screening cascades, particularly where COX-2 or 5-lipoxygenase inhibition is the hypothesized mechanism [2]. Procurement of this specific dibromo analog enables direct comparative pharmacology against the mono-brominated pyrazolines benchmarked in the literature.

Chemical Biology Probe Development Requiring Orthogonal Reactive Handles for Bifunctional Conjugate Synthesis

The electronically differentiated aryl bromides (pyrazolone C-4 Br vs. 4-bromophenoxy Br) enable sequential functionalization strategies—for example, attachment of a fluorophore or affinity tag at one site and retention of the second bromide for further elaboration or target engagement studies [1]. This dual-handle feature is not available in mono-halogenated pyrazolin-5-one building blocks and positions the compound as a preferred precursor for synthesizing bifunctional chemical probes and PROTAC-like molecules.

Quote Request

Request a Quote for 4-Bromo-3-((4-bromophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.